molecular formula C12H14O4 B1334972 Ethyl 3-oxo-4-phenoxybutyrate CAS No. 41051-18-7

Ethyl 3-oxo-4-phenoxybutyrate

Cat. No. B1334972
CAS RN: 41051-18-7
M. Wt: 222.24 g/mol
InChI Key: SEZPICVFXSJZBS-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-4-phenoxybutyrate is a chemical compound that serves as an intermediate in the synthesis of various enantiomerically pure α-hydroxy and α-amino acid esters, which are important in the pharmaceutical industry. These compounds are often used in the production of angiotensin-converting enzyme (ACE) inhibitors and other pharmacologically valuable products .

Synthesis Analysis

The synthesis of ethyl 3-oxo-4-phenoxybutyrate and its derivatives involves several key steps. Starting materials such as acetophenone and diethyl oxalate can be used to produce ethyl (R)-2-hydroxy-4-phenylbutyrate, an important intermediate for ACE inhibitors, with high enantiomeric purity . The chemo- and enantioselective hydrogenation of ethyl 2,4-dioxo-4-phenylbutyrate is a critical step in this process, often catalyzed by a heterogeneous Pt catalyst modified with dihydrocinchonidine . Additionally, biocatalytic methods using microorganisms like Candida krusei have been employed to achieve high enantiopurity and product titer in the synthesis of ethyl (R)-2-hydroxy-4-phenylbutyrate .

Molecular Structure Analysis

The molecular structure of ethyl 3-oxo-4-phenoxybutyrate and its related compounds is crucial for their biological activity. The stereochemistry of these molecules is particularly important, as it can significantly affect their pharmacological properties. Techniques such as nuclear magnetic resonance (NMR) have been used to assess the enantioselectivity and to characterize the molecular structure of synthesized compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of ethyl 3-oxo-4-phenoxybutyrate derivatives are characterized by their enantioselectivity. The enantioselective hydrogenation of ethyl 2-oxo-4-phenylbutyrate to produce ethyl ((R)-2-hydroxy-4-phenylbutyrate) is a reaction that has been studied extensively, with the effects of various reaction conditions on the hydrogenation rate and enantiomeric excess being investigated . The sequential hydrogenation of ethyl 2-oxo-4-arylbut-3-enoate to ethyl 2-hydroxy-4-arylbutyrate is another example of a highly enantioselective reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 3-oxo-4-phenoxybutyrate and its derivatives are influenced by their molecular structure. The presence of the phenoxy group and the ester functionality in the molecule affects its solubility, reactivity, and interaction with biological targets. The kinetic resolution of racemic 2-hydroxy compounds through enantioselective hydrolysis demonstrates the importance of these properties in the efficient production of enantiomerically pure compounds .

Scientific Research Applications

Organic Synthesis

Ethyl 3-oxo-4-phenoxybutyrate is an important organic synthesis intermediate . It has a wide range of applications in pesticide synthesis and drug synthesis . It can be used as a synthetic starting material for heterocyclic compounds, amide compounds, antibacterial drugs, etc .

Drug Precursor

Methyl 3-oxo-2-phenylbutyrate (MAPA) is a recently circulating precursor of phenylacetone (P2P), a precursor of amphetamine and methamphetamine . MAPA has a hybrid chemical structure of acetoacetic acid ester and P2P . Ethyl 3-oxo-4-phenoxybutyrate shares the same chemical features as MAPA, making it a potential P2P precursor . These compounds were converted to P2P by heating under acidic conditions . The reaction of methyl 3-oxo-4-phenylbutyrate and ethyl 3-oxo-4-phenylbutyrate proceeded quicker than that of ethyl 3-oxo-2-phenylbutyrate .

Safety And Hazards

Users should avoid breathing mist, gas, or vapors of Ethyl 3-oxo-4-phenoxybutyrate . Contact with skin and eyes should be avoided . Personal protective equipment should be used, and adequate ventilation should be ensured . All sources of ignition should be removed, and personnel should be evacuated to safe areas .

Future Directions

In the future, when these compounds are in circulation, the study on their conversion to phenylacetone will be useful for identifying and elucidating the synthetic method of phenylacetone .

properties

IUPAC Name

ethyl 3-oxo-4-phenoxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-2-15-12(14)8-10(13)9-16-11-6-4-3-5-7-11/h3-7H,2,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEZPICVFXSJZBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)COC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00194019
Record name Ethyl 3-oxo-4-phenoxybutyrate
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Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-oxo-4-phenoxybutyrate

CAS RN

41051-18-7
Record name Butanoic acid, 3-oxo-4-phenoxy-, ethyl ester
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Record name Ethyl 3-oxo-4-phenoxybutyrate
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Record name Ethyl 3-oxo-4-phenoxybutyrate
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Record name Ethyl 3-oxo-4-phenoxybutyrate
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Record name Ethyl 3-oxo-4-phenoxybutyrate
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